molecular formula C27H23F4N7O2 B12384775 Usp1-IN-7

Usp1-IN-7

Cat. No.: B12384775
M. Wt: 553.5 g/mol
InChI Key: JDTDBFVYUWMKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usp1-IN-7 is a chemical compound that acts as an inhibitor for ubiquitin-specific peptidase 1 (USP1) and its cofactor UAF1. This compound has shown significant potential in inhibiting the proliferation of certain cancer cell lines, making it a promising candidate for cancer therapy research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Usp1-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in full detail. general information about the preparation method includes the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by dilution with distilled water .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. The production involves standard laboratory techniques for the synthesis of small molecules, ensuring high purity and stability.

Chemical Reactions Analysis

Types of Reactions

Usp1-IN-7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Usp1-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Usp1-IN-7 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 1. This enzyme plays a crucial role in the DNA damage response and the regulation of protein degradation. By inhibiting ubiquitin-specific peptidase 1, this compound disrupts these processes, leading to the accumulation of damaged DNA and the inhibition of cancer cell proliferation .

Properties

Molecular Formula

C27H23F4N7O2

Molecular Weight

553.5 g/mol

IUPAC Name

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-fluoro-3-methyl-1-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C27H23F4N7O2/c1-36-12-18(27(29,30)31)35-24(36)16-6-4-14(5-7-16)11-38-23-17(37(2)26(38)39)10-32-22(20(23)28)19-21(15-8-9-15)33-13-34-25(19)40-3/h4-7,10,12-13,15H,8-9,11H2,1-3H3

InChI Key

JDTDBFVYUWMKSG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=C(C(=NC=C4N(C3=O)C)C5=C(N=CN=C5OC)C6CC6)F)C(F)(F)F

Origin of Product

United States

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